tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate

Medicinal Chemistry Conformational Analysis Drug Design

Researchers developing factor Xa inhibitors or kinase probes face challenges with flexible diamine linkers that lack conformational control and metabolic stability. tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate (CAS 1250196-74-7) resolves this with a rigid cyclopropyl scaffold that preorganizes the amine vector for enhanced target binding and resists CYP450-mediated oxidation. • Orthogonal Boc protection enables selective primary amine functionalization (reductive amination, amide coupling) while the secondary Boc group remains intact. • Directly applicable as an edoxaban key intermediate for generic API process chemistry and patent-landscape strategies. • Conformational rigidity improves ATP-binding pocket complementarity in Type I/II kinase inhibitor design, reducing off-target effects.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 1250196-74-7
Cat. No. B1527878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-amino-1-cyclopropylethyl)carbamate
CAS1250196-74-7
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C1CC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)
InChIKeyYXKXVKFAISFJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate: Procurement & Technical Overview


tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate (CAS 1250196-74-7) is a protected aminoethylcyclopropylamine building block utilized in organic synthesis, featuring a tert-butyloxycarbonyl (Boc)-protected secondary amine adjacent to a free primary amine on an ethyl chain substituted with a cyclopropyl group. This molecule is classified as an N-Boc-protected diamine with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . As a synthetic intermediate, it is typically procured at purities of 95% to 97% for research and manufacturing applications , . This compound is distinguished by its conformational rigidity, which is attributed to the constrained cyclopropyl ring, and its orthogonal Boc protection, which allows selective deprotection of the primary amine under mild acidic conditions in multi-step syntheses [1].

Structure N-Boc-protected diamine with cyclopropyl constraint
Protection Orthogonal Boc on secondary amine; free primary amine for selective functionalization
Workflow Suited for multi-step synthesis requiring conformational preorganization and sequential deprotection

Why Structural Analogs Cannot Replace tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate


Generic substitution of tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate with alternative N-Boc-protected diamines or linear alkyl amines is inadvisable due to significant divergence in conformational constraints, orthogonal protection outcomes, and subsequent biological activity profiles. The cyclopropyl ring imposes a rigid dihedral angle that preorganizes the molecule into specific bioactive conformations, which directly translates to enhanced target binding affinity in downstream kinase inhibitors and anticoagulants [1]. In contrast, structurally related linear or larger-ring analogs lack this conformational restriction, often resulting in diminished metabolic stability, reduced target engagement, or altered pharmacokinetic (PK) properties [2]. Furthermore, the specific positioning of the Boc group on the secondary amine adjacent to the cyclopropyl group—rather than on the primary amine—is critical for orthogonal protection strategies; substitution with a regioisomer where the Boc group is attached to the primary amine (e.g., tert-butyl (2-aminoethyl)carbamate) would yield a different synthetic intermediate incapable of participating in the same selective deprotection sequences required for constructing complex drug scaffolds [3].

Conformational mismatch

Acyclic analogs lack the cyclopropyl dihedral constraint, which may alter binding-interaction profiles and metabolic stability outcomes.

Boc regioisomer interference

Placing Boc on the primary amine (e.g., tert-butyl (2-aminoethyl)carbamate) changes orthogonal protection logic, limiting sequential functionalization routes.

Chiral analog synthesis burden

The chiral analog typically requires asymmetric synthesis steps, whereas the target compound is commercially available from multiple suppliers, simplifying procurement.

tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate: Quantitative Evidence vs. Analogs


Conformational Restriction by the Cyclopropyl Ring

The cyclopropyl group in CAS 1250196-74-7 imparts a fixed dihedral angle of approximately 0° between the cyclopropane ring plane and the attached carbon, constraining the molecular backbone into a specific rigid conformation. This stereoelectronic effect differentiates it from acyclic analogs such as tert-butyl N-(2-aminoethyl)carbamate (CAS 57260-73-8), which possesses free rotation around the C-C bonds and a dihedral angle that can vary across 360° [1].

Conformational constraint
Class-level inference
Target: ~0° fixed dihedral (cyclopropyl).
Acyclic analog: 360° variable rotation.
Supports defined amine vector for binding-interaction studies.
Molecular geometry analysis; class-level inference.
Medicinal Chemistry Conformational Analysis Drug Design

Commercial Availability vs. Analog Synthesis Burden

tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate (CAS 1250196-74-7) is commercially available as a pre-formed, ready-to-use building block from multiple global chemical suppliers, enabling immediate incorporation into synthetic workflows , . In contrast, the preparation of its structurally close analog, tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate (CAS 1374970-04-3), typically requires additional enantioselective synthesis steps using chiral catalysts such as (Salen)Ru(II) complexes, which may not be readily accessible in all laboratories and can introduce additional time and cost burdens to research programs [1].

Commercial availability
Class-level inference
Target: ≥5 global suppliers.
Chiral analog: limited sources; often requires custom asymmetric synthesis.
May reduce procurement lead time and synthesis effort.
Market availability survey; supplier database check advised.
Organic Synthesis Building Blocks Procurement

Vendor-Guaranteed Purity Specifications

Commercial suppliers of CAS 1250196-74-7 consistently guarantee minimum purity specifications of 95% to 97%, with some vendors offering analytical certificates for batch-specific verification , . While the NLT 97% purity grade is comparable to that of the chiral analog CAS 1374970-04-3 (which also lists 95%+ purity), the broader supplier network for CAS 1250196-74-7 provides greater procurement flexibility and competitive pricing without compromising baseline quality requirements for standard research applications .

Purity specification
Cross-study comparable
Target: 95–97% (multiple suppliers).
Chiral analog: 95%+ comparable baseline.
Supports consistent quality and procurement flexibility.
Supplier COA specifications; batch verification recommended.
Quality Control Analytical Chemistry Procurement

Patent-Linked Utility as Edoxaban Precursor

CAS 1250196-74-7 is explicitly identified as a synthetic precursor for the anticoagulant drug edoxaban, a direct factor Xa inhibitor . While the acyclic analog tert-butyl N-(2-aminoethyl)carbamate may find utility in general peptide synthesis, it lacks a direct and documented link to any approved pharmaceutical active pharmaceutical ingredient (API) of comparable commercial significance. This patent-linked utility positions CAS 1250196-74-7 as a strategically valuable intermediate for pharmaceutical R&D and generic drug manufacturing programs focused on factor Xa inhibition.

Patent-linked utility
Data to verify
Target: documented edoxaban precursor.
Acyclic analog: no comparable link to major approved API.
Strategic relevance for factor Xa inhibitor research programs.
Patent and literature review; source verification recommended.
Pharmaceutical Synthesis Anticoagulant Patents

tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate: Key Applications


Conformationally Constrained Kinase Inhibitor Scaffolds

In kinase inhibitor design, the rigid cyclopropane ring of CAS 1250196-74-7 serves as a conformational constraint to lock the amine-bearing side chain into a specific orientation, which can enhance ATP-binding pocket complementarity and reduce off-target effects [1]. This makes it a suitable replacement for flexible acyclic linkers (e.g., ethylenediamine derivatives) that exhibit broader activity profiles and lower selectivity. Researchers should prioritize this building block when designing Type I or Type II kinase inhibitors that require a defined amine vector and improved target residence time [2].

Factor Xa Inhibitor and Anticoagulant API Synthesis

CAS 1250196-74-7 is strategically employed as an intermediate in the synthesis of direct factor Xa inhibitors, notably the anticoagulant drug edoxaban [1]. Procurement of this building block is particularly justified in process chemistry and generic API development programs targeting the edoxaban patent landscape. Its orthogonally protected amine groups allow for sequential deprotection and functionalization, enabling the construction of the complex bicyclic core characteristic of this drug class while maintaining control over reactive sites [2].

Orthogonal Protection in Multi-Step Synthesis

The compound's architecture—featuring a Boc-protected secondary amine adjacent to a cyclopropyl group and a free primary amine—enables orthogonal protection strategies where the primary amine can be selectively functionalized (e.g., via reductive amination or amide coupling) while the Boc group remains intact [1]. This contrasts with regioisomers such as tert-butyl (2-aminoethyl)carbamate, where the Boc group resides on the primary amine, necessitating a different synthetic sequence. Researchers requiring precise control over which amine is exposed for subsequent reactions should select CAS 1250196-74-7 to avoid costly and time-consuming reprotection steps [2].

Metabolic Stability Enhancement for Chemical Probes

The cyclopropyl group in CAS 1250196-74-7 imparts enhanced metabolic stability compared to acyclic analogs by resisting cytochrome P450-mediated oxidation at the benzylic or allylic positions that are absent in this constrained scaffold [1]. In chemical probe development where in vivo half-life is a critical parameter, this building block offers a measurable advantage over flexible diamines that undergo rapid metabolic clearance. This application is particularly relevant for target validation studies requiring sustained target engagement in cellular or animal models [2].

Application
Selection Property
Validation Focus
Conformationally constrained kinase inhibitor design
Cyclopropyl conformational restriction
Binding-site complementarity and selectivity screening
Factor Xa inhibitor intermediate synthesis
Orthogonal Boc protection and patent context
Synthetic route feasibility and yield optimization
Multi-step orthogonal protection strategies
Secondary amine Boc with free primary amine
Selective functionalization sequence compatibility
Chemical probe requiring metabolic stability
Cyclopropyl constraint limiting CYP oxidation
Microsomal stability and in vivo half-life endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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